Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid

Lipophilicity Drug-likeness Membrane permeability

2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid is a C7H9NO3 heterocyclic carboxylic acid featuring a 1,3-oxazole ring connected directly to the quaternary α-carbon of a propanoic acid unit. The molecule possesses no stereogenic centers, carries a single hydrogen-bond donor, four hydrogen-bond acceptors, and a computed topological polar surface area (TPSA) of 63.3 Ų.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 1781842-07-6
Cat. No. B2499006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid
CAS1781842-07-6
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESCC(C)(C1=CN=CO1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-8-4-11-5/h3-4H,1-2H3,(H,9,10)
InChIKeyXCMJPNYKKFSZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid (CAS 1781842-07-6) – Core Structural Identity and Procurement-Relevant Properties


2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid is a C7H9NO3 heterocyclic carboxylic acid featuring a 1,3-oxazole ring connected directly to the quaternary α-carbon of a propanoic acid unit. The molecule possesses no stereogenic centers, carries a single hydrogen-bond donor, four hydrogen-bond acceptors, and a computed topological polar surface area (TPSA) of 63.3 Ų [1]. Its predicted pKa is 3.97 ± 0.14 , and it is listed in the ECHA C&L Inventory with harmonised hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [2].

Why Generic 5-Oxazolepropanoic Acids Cannot Replace 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid in Structure‑Sensitive Workflows


Although several constitutional isomers share the C7H9NO3 formula—such as 3-(2-methyl-1,3-oxazol-5-yl)propanoic acid (CAS 1192759-39-9) and regioisomeric 2-methyl-2-(1,2-oxazol-5-yl)propanoic acid (CAS 1784298-21-0)—they differ fundamentally in the attachment point of the acid side chain, the nature of the heterocycle, or the presence of a quaternary α-carbon [1]. The target compound’s gem‑dimethyl substitution eliminates the stereochemical lability that characterises the chiral, non‑gem‑dimethyl analog 2-(1,3-oxazol-5-yl)propanoic acid (CAS 1513466-96-0) [2]. These structural differences translate into measurable shifts in lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility that cannot be replicated by generic in‑class replacements. Equating any C7H9NO3 oxazole‑propanoic acid with CAS 1781842-07-6 therefore risks altering pharmacokinetic profiles, synthetic intermediate performance, or pharmacological SAR outcomes.

Quantitative Differentiation Evidence for 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid (CAS 1781842-07-6) Versus Closest Analogs


Lipophilicity Advantage Over the Non‑gem‑Dimethyl Analog: XLogP3 Comparison

The target compound exhibits a computed XLogP3 of 0.8, double the value of 0.4 recorded for the non‑gem‑dimethyl analog 2-(1,3-oxazol-5-yl)propanoic acid (CAS 1513466-96-0) [1][2]. This 0.4‑unit increase driven by the additional methyl group is expected to enhance passive membrane diffusion, a critical parameter in cell‑based assays and in‑vivo studies.

Lipophilicity Drug-likeness Membrane permeability

Simplified Stereochemical Profile Eliminates Enantiomeric Variability

2-(1,3-Oxazol-5-yl)propanoic acid possesses one undefined stereocenter (count = 1), whereas the target compound has an undefined atom stereocenter count of zero [1][2]. The gem‑dimethyl group removes the chiral center entirely, eliminating the need for chiral separation, enantioselective synthesis, or batch‑to‑batch enantiomeric excess monitoring.

Stereochemistry Analytical complexity Procurement consistency

Enhanced Acidity Compared to Simple Alkyl Carboxylic Acids

The predicted pKa of the target compound is 3.97 ± 0.14, notably lower than the experimental pKa of propanoic acid (4.87) [1]. This ~0.9‑unit increase in acidity is attributed to the electron‑withdrawing character of the 1,3-oxazole ring and the inductive effect of the quaternary α-carbon.

Acidity Reactivity Salt formation

Regulatory Safety Profile Provides a Defined Toxicology Baseline for Procurement Decisions

ECHA’s C&L Inventory lists the target compound with harmonised classifications: Acute Tox. 4 (H302 oral), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335 inhalation) [1]. By contrast, the structural analog 2-(1,3-oxazol-5-yl)propanoic acid (CAS 1513466-96-0) has no entry in the C&L Inventory, leaving its hazard profile undocumented. This regulatory transparency allows risk‑assessed procurement and handling without the uncertainty that accompanies unregistered analogs.

Toxicology Safety Regulatory compliance

High-Impact Procurement Scenarios for 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid (CAS 1781842-07-6)


Achiral Heterocyclic Building Block for Medicinal Chemistry Library Synthesis

Because the compound lacks a stereogenic center [1], it serves as an ideal acid fragment for library synthesis where chiral separations would otherwise inflate cost and timeline. Its XLogP3 of 0.8 [2] places it in a favorable lipophilicity window for oral drug‑like space, making it immediately suitable for amide coupling or esterification workflows in hit‑to‑lead programs.

Carboxylic Acid Warhead for Structure‑Based Drug Design Targeting Basic Enzyme Pockets

The predicted pKa of ~3.97 [1] ensures the carboxylic acid remains ionized at physiological pH, enabling strong electrostatic interactions with arginine‑rich or lysine‑rich binding pockets. This property, coupled with the oxazole ring’s rigid heteroaromatic geometry, supports rational design of inhibitors requiring a precisely positioned negative charge.

Procurement for Parallel Synthesis Where Consistent Toxicology Documentation is Mandatory

The availability of ECHA‑registered hazard classifications (H302, H315, H319, H335) [1] streamlines the chemical‑safety paperwork required by institutional biosafety committees and commercial CROs, reducing the lead time for compound registration compared to unlisted analogs.

Non‑Chiral Intermediate for PPAR‑Agonist or Anti‑Inflammatory SAR Exploration

The compound shares the oxazole‑propionic acid motif found in several PPAR agonist clinical candidates [1]. Its gem‑dimethyl substitution eliminates the α‑carbon chirality present in earlier‑generation oxazole‑propionic acids [2], simplifying the preparation of structurally related SAR probes without the burden of enantiomer‑specific pharmacology.

Quote Request

Request a Quote for 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.